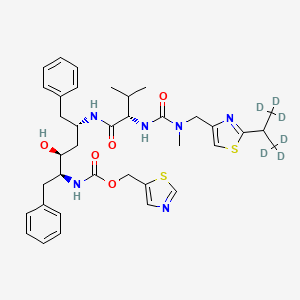
Sucrose-1,1,6,6,6',6'-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose-1,1,6,6,6’,6’-d6 is a deuterium-labeled form of sucrose, a disaccharide composed of glucose and fructose. The deuterium atoms replace the hydrogen atoms at specific positions in the molecule, making it useful for various scientific research applications. The molecular formula of Sucrose-1,1,6,6,6’,6’-d6 is C12H16D6O11, and it has a molecular weight of 348.33 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose-1,1,6,6,6’,6’-d6 involves the selective replacement of hydrogen atoms with deuterium atoms. This can be achieved through chemical reactions that introduce deuterium into the sucrose molecule. One common method is the catalytic exchange reaction, where sucrose is treated with deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of Sucrose-1,1,6,6,6’,6’-d6 typically involves large-scale catalytic exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the deuterium-labeled sucrose .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose-1,1,6,6,6’,6’-d6 undergoes various chemical reactions, including:
Oxidation: Sucrose can be oxidized to produce different products, such as gluconic acid and fructose.
Reduction: Reduction reactions can convert sucrose into sugar alcohols like sorbitol and mannitol.
Substitution: Deuterium atoms in Sucrose-1,1,6,6,6’,6’-d6 can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Gluconic acid, fructose.
Reduction: Sorbitol, mannitol.
Substitution: Deuterium-labeled derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Sucrose-1,1,6,6,6’,6’-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of sucrose metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sucrose.
Industry: Applied in the food industry for quality control and authenticity testing of sucrose-containing products .
Wirkmechanismus
The mechanism of action of Sucrose-1,1,6,6,6’,6’-d6 involves its incorporation into metabolic pathways where it behaves similarly to regular sucrose. The deuterium atoms provide a distinct mass difference, allowing researchers to track the molecule using mass spectrometry. This helps in understanding the molecular targets and pathways involved in sucrose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose: The non-labeled form of Sucrose-1,1,6,6,6’,6’-d6.
Glucose: A monosaccharide component of sucrose.
Fructose: Another monosaccharide component of sucrose.
Maltose: A disaccharide composed of two glucose units.
Uniqueness
Sucrose-1,1,6,6,6’,6’-d6 is unique due to its deuterium labeling, which makes it particularly useful for tracing and studying metabolic pathways. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the molecule is required .
Eigenschaften
CAS-Nummer |
955943-30-3 |
|---|---|
Molekularformel |
C₁₂H₁₆D₆O₁₁ |
Molekulargewicht |
348.33 |
Synonyme |
β-D-Fructofuranosyl α-D-Glucopyranoside-d6; (+)-Sucrose-d6; Amerfond-d6; Beet Sugar-d6; Cane Sugar-d6; Carrare C 10-d6; Compressuc-d6; Confectioner’s Sugar-d6; D-(+)-Saccharose-d6; D-(+)-Sucrose-d6; D-Sucrose-d6; Frost Sugar-d6; GNE 410-d6; Granulate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B1140302.png)

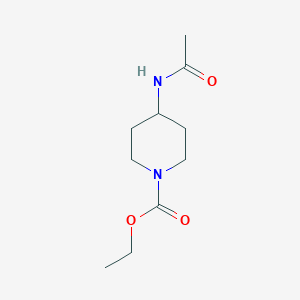
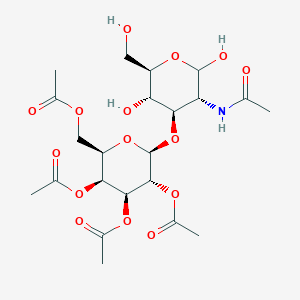


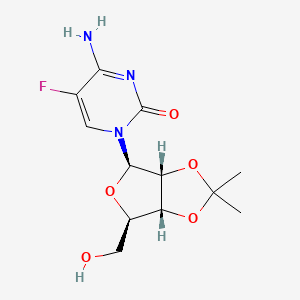


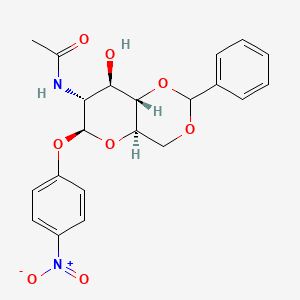
![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)
